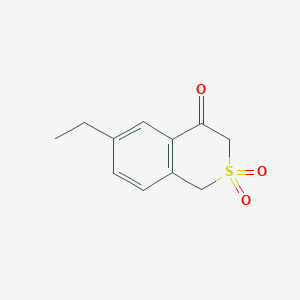
aceroside VII
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aceroside VII is a natural product derived from plant sources. It is a phenolic compound with the molecular formula C25H34O8 and a molecular weight of 462.53 g/mol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of aceroside VII involves several steps, including the extraction of the compound from plant sources and its subsequent purification. The specific synthetic routes and reaction conditions for this compound are not widely documented in the literature. it is known that the compound can be isolated from the inner bark of certain plants .
Industrial Production Methods
Industrial production of this compound typically involves large-scale extraction and purification processes. These processes are designed to maximize yield and purity while minimizing the use of hazardous reagents and conditions. The exact methods used in industrial production are proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
Aceroside VII undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups such as hydroxyl groups and aromatic rings.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and substitution reagents (e.g., halogens). The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinones, while reduction reactions may produce alcohols. Substitution reactions can result in the formation of various substituted phenolic compounds.
Applications De Recherche Scientifique
Aceroside VII has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in analytical chemistry for the identification and quantification of phenolic compounds.
Biology: this compound is studied for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound in treating various diseases, such as cancer and neurodegenerative disorders.
Industry: The compound is used in the development of natural products and nutraceuticals, as well as in the formulation of cosmetics and personal care products
Mécanisme D'action
The mechanism of action of aceroside VII involves its interaction with various molecular targets and pathways. The compound exerts its effects through the modulation of oxidative stress, inflammation, and microbial activity. It is believed to interact with enzymes and receptors involved in these processes, thereby influencing cellular functions and signaling pathways .
Comparaison Avec Des Composés Similaires
Aceroside VII is unique among phenolic compounds due to its specific structure and biological activities. Similar compounds include:
Chlorogenic acid: Known for its antioxidant and anti-inflammatory properties.
Oleuropein: Found in olive leaves, with potential health benefits such as cardiovascular protection.
Glabridin: A flavonoid with antioxidant and skin-whitening effects
These compounds share some similarities with this compound but differ in their specific chemical structures and biological activities, highlighting the uniqueness of this compound in scientific research.
Propriétés
Formule moléculaire |
C25H34O8 |
|---|---|
Poids moléculaire |
462.5 g/mol |
Nom IUPAC |
(2R,3R,4S,5S,6R)-2-[(3R)-1,7-bis(4-hydroxyphenyl)heptan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C25H34O8/c26-15-21-22(29)23(30)24(31)25(33-21)32-20(14-9-17-7-12-19(28)13-8-17)4-2-1-3-16-5-10-18(27)11-6-16/h5-8,10-13,20-31H,1-4,9,14-15H2/t20-,21-,22-,23+,24-,25-/m1/s1 |
Clé InChI |
MAUAGULXOHJIER-RRLSKXGXSA-N |
SMILES isomérique |
C1=CC(=CC=C1CCCC[C@H](CCC2=CC=C(C=C2)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O |
SMILES canonique |
C1=CC(=CC=C1CCCCC(CCC2=CC=C(C=C2)O)OC3C(C(C(C(O3)CO)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-(4-Methylpiperazin-1-yl)-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12041549.png)


![4-{[(E)-(2,5-Dimethoxyphenyl)methylidene]amino}-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12041568.png)


![N-(4-fluorophenyl)-4-hydroxy-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12041605.png)
![[4-[(E)-[[2-(2-chlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-fluorobenzoate](/img/structure/B12041606.png)
![3,4-dihydro-2H-spiro[isoquinoline-1,4'-piperidine]](/img/structure/B12041629.png)
![6-Hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid (2-butyl-4-oxo-4H-quinazolin-3-yl)-amide](/img/structure/B12041631.png)

